molecular formula C32H35FO6 B10821660 2-((S)-6-((R)-7-Fluoro-4-(4-(3-hydroxy-3-methylbutoxy)-2,6-dimethylphenyl)-2,3-dihydro-1H-inden-1-yloxy)-2,3-dihydrobenzofuran-3-yl)acetic acid

2-((S)-6-((R)-7-Fluoro-4-(4-(3-hydroxy-3-methylbutoxy)-2,6-dimethylphenyl)-2,3-dihydro-1H-inden-1-yloxy)-2,3-dihydrobenzofuran-3-yl)acetic acid

カタログ番号 B10821660
分子量: 534.6 g/mol
InChIキー: VXNAMCLMCBLNOL-NFQMXDRXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of BI-2081 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the compound is synthesized through a series of organic reactions that ensure high purity and yield .

化学反応の分析

BI-2081 undergoes various chemical reactions, including:

    Oxidation: BI-2081 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to yield different reduced forms.

    Substitution: BI-2081 can undergo substitution reactions where certain functional groups are replaced by others. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. .

科学的研究の応用

BI-2081 has several scientific research applications:

    Chemistry: Used as a chemical probe to study the activation of GPR40 and its effects on cellular signaling pathways.

    Biology: Investigated for its role in modulating insulin secretion in pancreatic beta cells.

    Medicine: Explored as a potential therapeutic agent for managing type 2 diabetes due to its ability to enhance glucose-dependent insulin secretion.

    Industry: Utilized in the development of new drugs targeting metabolic disorders

作用機序

BI-2081 exerts its effects by binding to and activating GPR40, which is expressed in pancreatic beta cells, the brain, and the gastrointestinal tract. Activation of GPR40 leads to an increase in intracellular calcium ion concentrations via the inositol trisphosphate pathway, stimulating insulin release in the presence of glucose. This glucose-dependent mechanism reduces the risk of hypoglycemia, making BI-2081 a promising candidate for diabetes treatment .

類似化合物との比較

BI-2081 is compared with other GPR40 agonists such as BI-0340. While BI-2081 shows high potency and favorable pharmacokinetic properties, BI-0340 is significantly less potent. Other similar compounds include various synthetic GPR40 agonists that differ in their binding affinities, pharmacokinetic profiles, and therapeutic potentials .

If you have any more questions or need further details, feel free to ask!

特性

分子式

C32H35FO6

分子量

534.6 g/mol

IUPAC名

2-[(3S)-6-[[(1R)-7-fluoro-4-[4-(3-hydroxy-3-methylbutoxy)-2,6-dimethylphenyl]-2,3-dihydro-1H-inden-1-yl]oxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid

InChI

InChI=1S/C32H35FO6/c1-18-13-22(37-12-11-32(3,4)36)14-19(2)30(18)24-7-9-26(33)31-25(24)8-10-27(31)39-21-5-6-23-20(15-29(34)35)17-38-28(23)16-21/h5-7,9,13-14,16,20,27,36H,8,10-12,15,17H2,1-4H3,(H,34,35)/t20-,27-/m1/s1

InChIキー

VXNAMCLMCBLNOL-NFQMXDRXSA-N

異性体SMILES

CC1=CC(=CC(=C1C2=C3CC[C@H](C3=C(C=C2)F)OC4=CC5=C(C=C4)[C@@H](CO5)CC(=O)O)C)OCCC(C)(C)O

正規SMILES

CC1=CC(=CC(=C1C2=C3CCC(C3=C(C=C2)F)OC4=CC5=C(C=C4)C(CO5)CC(=O)O)C)OCCC(C)(C)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。